molecular formula C15H14N2O2 B1372549 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol CAS No. 1042617-24-2

3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol

Cat. No.: B1372549
CAS No.: 1042617-24-2
M. Wt: 254.28 g/mol
InChI Key: HVIRVMXYAYXSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a phenol group and a methyl-substituted benzoxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of 2-aminophenol and 2-methylbenzaldehyde in the presence of a catalyst such as FeCl3 or ZnO nanoparticles. The reaction is carried out in a solvent like toluene or DMF at elevated temperatures (100-110°C) to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-benzoxazol-5-yl)phenol
  • 2-(2-Methyl-1,3-benzoxazol-5-yl)aniline
  • 2-(2-Methyl-1,3-benzoxazol-5-yl)benzoic acid

Uniqueness

3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenol group enhances its antioxidant activity, while the benzoxazole moiety contributes to its antimicrobial and anticancer potential .

Properties

IUPAC Name

3-[[(2-methyl-1,3-benzoxazol-5-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-17-14-8-12(5-6-15(14)19-10)16-9-11-3-2-4-13(18)7-11/h2-8,16,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIRVMXYAYXSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NCC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol
Reactant of Route 6
Reactant of Route 6
3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.